N-(2,4-Dihydroxypyridin-3-YL)acetamide
Overview
Description
N-(2,4-Dihydroxypyridin-3-YL)acetamide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at positions 2 and 4, and an acetamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dihydroxypyridin-3-YL)acetamide typically involves the reaction of 2,4-dihydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dihydroxypyridin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-(2,4-Dihydroxypyridin-3-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,4-Dihydroxypyridin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound is believed to influence various biochemical processes, including oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypyridin-3-YL)acetamide: Lacks one hydroxyl group compared to N-(2,4-Dihydroxypyridin-3-YL)acetamide.
N-(2,4-Dihydroxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.
N-(2,4-Dihydroxybenzyl)acetamide: Contains a benzyl group instead of a pyridine ring
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and an acetamide group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-pyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)9-6-5(11)2-3-8-7(6)12/h2-3H,1H3,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIMVTDBOKGEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217168 | |
Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-16-6 | |
Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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